4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid
Description
Properties
CAS No. |
148101-63-7 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-9-6-5-8(3-2-4-11(14)15)7-10(9)17-12(13)16/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
XVQYMTOWJHZSNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCCC(=O)O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Alkylation in DMF
A representative synthesis involves the reaction of a benzoxazolone derivative with an appropriate alkylating agent under basic conditions:
- Starting materials: 2(3H)-benzoxazolone (or a methyl-substituted analogue) and a suitable butanoic acid derivative or precursor.
- Base: Sodium hydride (NaH), typically as an 80% suspension in oil, is added slowly to a stirred solution of the benzoxazolone in dry DMF.
- Reaction conditions: After base addition, the mixture is stirred to generate the nucleophilic species. Then, the alkylating agent (e.g., a halogenated butanoic acid derivative or lactone such as phthalide) is added.
- Temperature: The reaction mixture is refluxed for several hours (e.g., 6 hours) to ensure completion.
- Workup: The reaction is cooled, poured into ice-water, and acidified with dilute hydrochloric acid to precipitate the product.
- Purification: The crude product is filtered, washed, and recrystallized from ethanol or other suitable solvents.
This method yields the target compound in moderate to good yields (e.g., 57% reported for a related benzoxazole carboxylic acid derivative) and allows for structural confirmation by IR, NMR, and X-ray crystallography.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dry N,N-dimethylformamide (DMF) | Polar aprotic solvent facilitates nucleophilic substitution |
| Base | Sodium hydride (NaH), 80% suspension | Strong base to deprotonate benzoxazolone |
| Temperature | Reflux (~150°C for DMF) | Ensures reaction completion |
| Reaction time | 4–6 hours | Optimized for maximum yield |
| Workup | Acidification with 10% HCl, precipitation | Isolates product as solid |
| Purification | Recrystallization from ethanol | Enhances purity |
Analytical Characterization
- IR Spectroscopy: Characteristic carbonyl stretches around 1680–1780 cm⁻¹ confirm the presence of the oxo and carboxylic acid groups.
- 1H-NMR: Signals corresponding to aromatic protons, methyl substituent, and methylene groups of the butanoic acid chain.
- X-ray Crystallography: Confirms molecular structure, bond lengths, and angles, validating the benzoxazole ring and side chain attachment.
Summary of Key Research Findings
- The base-catalyzed alkylation in DMF is a reliable method for synthesizing benzoxazole derivatives with carboxylic acid side chains.
- Sodium hydride is effective in generating the nucleophilic species from benzoxazolone precursors.
- Reflux conditions in DMF provide good yields and product purity.
- Microwave-assisted synthesis offers a promising alternative to reduce reaction times and improve efficiency.
- Structural elucidation by spectroscopic and crystallographic methods confirms the successful synthesis and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Scientific Research Applications
4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Methyl Substitution at Position 3
The methyl group at position 3 of the benzoxazolone ring influences steric and electronic properties. For instance:
- 4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)-4-oxobutanoic acid (2b): This compound, reported in , shares the 3-methylbenzoxazolone core but features an amide linkage (4-oxobutanoic acid) instead of a direct butanoic acid chain. The methyl group likely enhances metabolic stability compared to its non-methylated analog, 2a (melting point: 142–143°C vs. 135–136°C for 2b) .
- N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-4-phenoxybenzamide (18): The methyl group here improves lipophilicity (logP ~3.5 estimated), contrasting with the more polar butanoic acid derivative .
Heteroatom Variation in the Benzoxazolone Ring
Replacing oxygen with sulfur in the benzoxazolone ring generates thiazolone analogs:
- 4-Oxo-4-((2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)amino)butanoic acid (2c): The thiazole ring increases electron-withdrawing effects, lowering the melting point (151–152°C) compared to 2a (142–143°C) .
- 4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)amino)-4-oxobutanoic acid (2d): Sulfur’s larger atomic radius may enhance π-stacking interactions in biological targets .
Functional Group Modifications on the Side Chain
Carboxylic Acid vs. Amide/Esters
- 4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid: The free carboxylic acid group (pKa ~4.5) enhances aqueous solubility (estimated ~50 mg/mL) but may limit blood-brain barrier penetration.
- 4-(Benzyloxy)-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzamide (17) : The benzyloxybenzamide group increases molecular weight (MW 375.13 g/mol) and lipophilicity (clogP ~4.2), favoring membrane permeability .
Chain Length and Flexibility
- Butanoic Acid Derivatives: The four-carbon chain balances flexibility and rigidity, optimizing interactions with enzyme active sites (e.g., sEH’s catalytic triad) .
- Shorter Chains (e.g., Propanoic Acid): Hypothetically, reduced chain length would decrease binding affinity due to shorter reach into hydrophobic pockets.
Data Tables
Table 1: Structural and Physical Properties of Selected Benzoxazolone Derivatives
| Compound Name | Core Structure | Substituent | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|---|
| 4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid (Target) | Benzoxazolone | Butanoic acid | Data not reported | 263.24 | Carboxylic acid |
| 4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)-4-oxobutanoic acid (2b) | Benzoxazolone | 4-Oxobutanoic acid | 135–136 | 278.25 | Amide |
| 4-Oxo-4-((2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)amino)butanoic acid (2c) | Benzothiazolone | 4-Oxobutanoic acid | 151–152 | 280.28 | Amide |
| N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-4-phenoxybenzamide (18) | Benzoxazolone | Phenoxybenzamide | Data not reported | 375.13 | Amide |
Table 2: Hypothetical Pharmacokinetic Properties
Research Findings and Implications
- Bioactivity: Benzoxazolone derivatives with carboxylic acid termini (e.g., the target compound) are hypothesized to act as sEH inhibitors due to structural similarities with urea-based inhibitors like 17 and 18, which showed nanomolar IC50 values .
- Synthetic Accessibility : Microwave-assisted synthesis (as in ) offers high yields (>90%) for analogs like 2b , suggesting scalability for the target compound .
- Crystallography : Structural data for related compounds (e.g., 17 ) could be refined using SHELXL or visualized via ORTEP-3 , aiding in SAR studies.
Biological Activity
4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₀H₉N₁O₄
- Molecular Weight : 207.18 g/mol
- CAS Number : 245095-55-0
The structural features of benzoxazole derivatives often contribute to their biological activity, making them valuable in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including the compound , exhibit significant antimicrobial properties. A study focused on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited efficacy against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | >128 |
| Compound C | Candida albicans | 16 |
The minimal inhibitory concentrations (MIC) for various derivatives suggest that while some compounds exhibit strong antifungal activity, others are less effective.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored extensively. Studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure–activity relationship indicates that modifications to the benzoxazole ring can enhance anticancer properties.
Table 2: Cytotoxicity of Selected Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15 |
| Compound E | A549 (Lung) | 20 |
| Compound F | HepG2 (Liver) | 10 |
The data indicates a promising avenue for developing new anticancer agents based on the benzoxazole scaffold.
The proposed mechanisms through which benzoxazole derivatives exert their biological effects include:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : The presence of functional groups in the benzoxazole structure may contribute to antioxidant properties, potentially protecting normal cells from oxidative stress.
Case Studies
Recent case studies highlight the therapeutic potential of 4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid:
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various benzoxazole derivatives against clinical isolates. Results indicated that the compound displayed significant activity against Candida albicans, suggesting its potential use as an antifungal agent .
- Cytotoxicity Testing : In vitro assays demonstrated that the compound selectively kills cancer cells while having a lower toxicity profile against normal cells. This selectivity is crucial for developing safer therapeutic options .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
